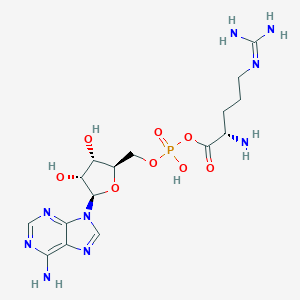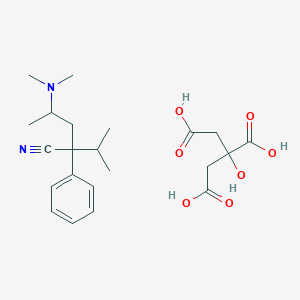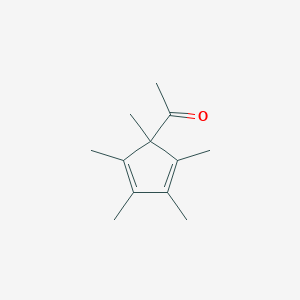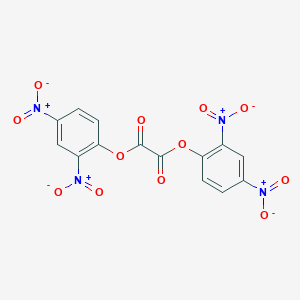
Bis(2,4-dinitrophenyl) oxalate
説明
Bis(2,4-dinitrophenyl) oxalate (DNPO) is a chemical compound that has been extensively studied due to its role in chemiluminescence reactions, particularly in the presence of hydrogen peroxide and various nucleophiles. The compound is known for its ability to produce light upon decomposition, a property that has been utilized in analytical applications .
Synthesis Analysis
The synthesis of DNPO is not directly detailed in the provided papers. However, its reactions with other substances, such as imidazole, have been studied, providing insights into its reactivity and potential synthesis pathways. For instance, the reaction with imidazole leads to the formation of 1,1'-oxalyldiimidazole (ODI), which is a key intermediate in peroxyoxalate chemiluminescence .
Molecular Structure Analysis
While the molecular structure of DNPO is not explicitly described in the papers, related compounds such as bis(triphenyltin) oxalate have been structurally characterized, showing four-coordinated tin and monodentate carboxylate moieties . This information can be extrapolated to suggest that DNPO may also exhibit a structure with monodentate carboxylate groups.
Chemical Reactions Analysis
DNPO undergoes various chemical reactions, including nucleophilic substitution with imidazole, hydrolysis, and decomposition in the presence of hydrogen peroxide. The kinetics of these reactions have been studied, revealing that DNPO reacts with imidazole in a first-order dependence and has a positive activation energy . Hydrolysis studies have shown unexpected decomposition pathways, with the release of carbon dioxide and carbon monoxide, suggesting a new reaction scheme for the hydrolysis and decomposition of oxalates . In the presence of hydrogen peroxide, DNPO exhibits biexponential degradation, indicating the existence of two conformations in solution .
Physical and Chemical Properties Analysis
The physical and chemical properties of DNPO can be inferred from its behavior in various reactions. For example, the biexponential degradation in the presence of hydrogen peroxide suggests that DNPO has at least two conformations with different reactivity . The chemiluminescent properties of DNPO are also significant, with the compound producing an excited-state product that luminesces intensely at approximately 400 nm . The reaction kinetics with hydrogen peroxide and fluorescent polycyclic aromatic hydrocarbons have been studied, confirming that the reaction between DNPO and hydrogen peroxide is the rate-determining step .
科学的研究の応用
Chemiluminescence
- Summary of the Application : Bis(2,4-dinitrophenyl) oxalate (DNPO) is a chemiluminescence reagent . Chemiluminescence is the emission of light (luminescence), as the result of a chemical reaction. It is used in many scientific fields, including biochemistry for immunoassays.
- Methods of Application or Experimental Procedures : The chemiluminescence produced in the oxidation of DNPO by hydrogen peroxide in the presence of a polycyclic aromatic hydrocarbon was monitored by spectroscopic methods . Additionally, the kinetics of the imidazole-catalyzed decomposition of DNPO was investigated by the stopped-flow technique .
- Results or Outcomes : The results of these experiments contribute to our understanding of the chemiluminescent properties of DNPO, which can be applied in various scientific fields, such as biochemistry for immunoassays .
Glow Sticks
- Summary of the Application : DNPO is a source of 1,2-dioxetanedione, a chemical used in glow sticks . Glow sticks are often used in various settings such as concerts, parties, and outdoor activities for illumination.
- Methods of Application or Experimental Procedures : In a glow stick, DNPO is typically mixed with a dye that emits light when excited. When the glow stick is bent, a glass vial inside the stick breaks and mixes the chemicals. When the DNPO reacts with another chemical in the glow stick, it becomes excited and then returns to its ground state, releasing energy in the form of light .
- Results or Outcomes : The result is a glow stick that can emit light for several hours. The color of the light depends on the dye used .
Detection of Fluorescent Compounds
- Summary of the Application : DNPO has been used in the detection of the fluorescent compound dansylalanine in buffer solution by flow injection analysis .
- Methods of Application or Experimental Procedures : In this application, a solution containing dansylalanine is mixed with a solution containing DNPO. The mixture is then injected into a flow cell, where the fluorescence of the dansylalanine is measured .
- Results or Outcomes : This method allows for the rapid and sensitive detection of dansylalanine, which can be useful in various biochemical and medical applications .
Glow Sticks
- Summary of the Application : DNPO is a source of 1,2-dioxetanedione, a chemical used in glow sticks . Glow sticks are often used in various settings such as concerts, parties, and outdoor activities for illumination.
- Methods of Application or Experimental Procedures : In a glow stick, DNPO is typically mixed with a dye that emits light when excited. When the glow stick is bent, a glass vial inside the stick breaks and mixes the chemicals. When the DNPO reacts with another chemical in the glow stick, it becomes excited and then returns to its ground state, releasing energy in the form of light .
- Results or Outcomes : The result is a glow stick that can emit light for several hours. The color of the light depends on the dye used .
Detection of Fluorescent Compounds
- Summary of the Application : DNPO has been used in the detection of the fluorescent compound dansylalanine in buffer solution by flow injection analysis .
- Methods of Application or Experimental Procedures : In this application, a solution containing dansylalanine is mixed with a solution containing DNPO. The mixture is then injected into a flow cell, where the fluorescence of the dansylalanine is measured .
- Results or Outcomes : This method allows for the rapid and sensitive detection of dansylalanine, which can be useful in various biochemical and medical applications .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
bis(2,4-dinitrophenyl) oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6N4O12/c19-13(29-11-3-1-7(15(21)22)5-9(11)17(25)26)14(20)30-12-4-2-8(16(23)24)6-10(12)18(27)28/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZOGAWUNMFXFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC(=O)C(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6N4O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90167934 | |
| Record name | Bis(2,4-dinitrophenyl) oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2,4-dinitrophenyl) oxalate | |
CAS RN |
16536-30-4 | |
| Record name | Bis(2,4-dinitrophenyl) oxalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16536-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2,4-dinitrophenyl) oxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016536304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2,4-dinitrophenyl) oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2,4-dinitrophenyl) Oxalate [Chemiluminescence reagent for the determination of fluorescent compounds by HPLC and FIA] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(2,4-DINITROPHENYL) OXALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4Q7NQ4ENT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




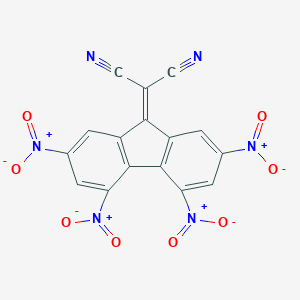
![2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B91490.png)
